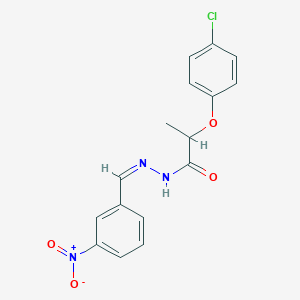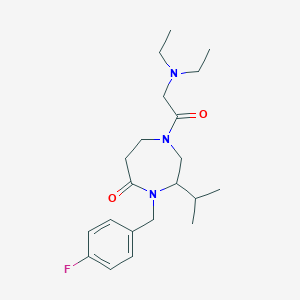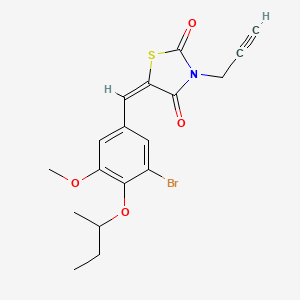![molecular formula C15H19N3O3 B5398045 N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5398045.png)
N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide, also known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS) and is widely used in scientific research for its ability to block NO production. This compound has been extensively studied in various fields of research, including cardiovascular, neurological, and immunological diseases.
Mécanisme D'action
N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide inhibits the activity of all three isoforms of NOS, which are responsible for the production of NO in the body. By inhibiting NOS, N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide reduces the production of NO, which is a potent vasodilator and has various other physiological functions. N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide acts by binding to the heme group of NOS and preventing the conversion of L-arginine to NO.
Biochemical and physiological effects:
The inhibition of NO production by N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has various biochemical and physiological effects. N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide causes vasoconstriction and increases blood pressure, which can be used to study the role of NO in cardiovascular diseases. N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide also reduces cerebral blood flow and can be used to study the role of NO in neurological diseases. In addition, N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has been shown to modulate the immune response and can be used to study the immunomodulatory effects of NO.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide in laboratory experiments has several advantages. It is a potent and specific inhibitor of NOS and can be used to study the role of NO in various physiological and pathological processes. N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide is also relatively easy to use and has a long half-life, which allows for prolonged inhibition of NOS. However, N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has some limitations. It can cause vasoconstriction and increase blood pressure, which can affect the interpretation of experimental results. In addition, N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide in scientific research. One area of research is the role of NO in cancer. N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has been shown to modulate the immune response and may have potential as an immunotherapeutic agent in cancer. Another area of research is the role of NO in neurodegenerative diseases. N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has been used to study the role of NO in Alzheimer's disease and may have potential as a therapeutic agent in this disease. Finally, the use of N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide in combination with other drugs may have potential in the treatment of various diseases.
Méthodes De Synthèse
N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide can be synthesized by the reaction between 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide.
Applications De Recherche Scientifique
N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has been widely used in scientific research to investigate the role of nitric oxide (NO) in various physiological and pathological processes. It is commonly used to inhibit NO production in animal models and in vitro experiments. N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has been used to study the role of NO in cardiovascular diseases such as hypertension, atherosclerosis, and heart failure. It has also been used to investigate the role of NO in neurological diseases such as stroke and Alzheimer's disease. In addition, N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has been used to study the immunomodulatory effects of NO in various diseases such as sepsis and cancer.
Propriétés
IUPAC Name |
N-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)14(19)16-9-12-17-13(18-21-12)10-6-5-7-11(8-10)20-4/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYUZXGSRDLVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5397976.png)


![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5397990.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B5397998.png)

![7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398012.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5398015.png)
![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5398020.png)
![5-ethyl-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5398025.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5398037.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398049.png)
